JJKK048

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

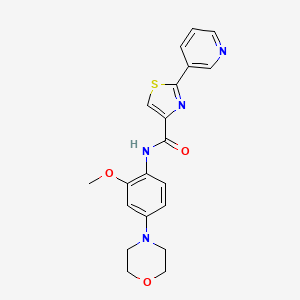

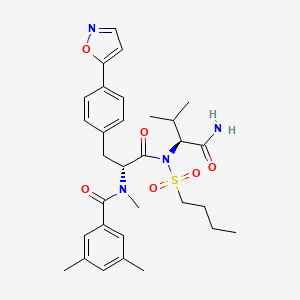

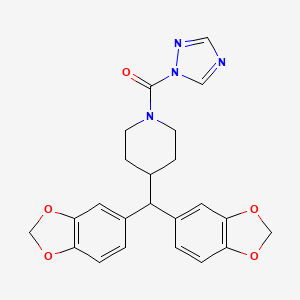

JJKK 048: is a highly potent and selective inhibitor of monoacylglycerol lipase (MAGL). This compound has gained significant attention in scientific research due to its ability to inhibit MAGL with high selectivity and potency, making it a valuable tool for studying the endocannabinoid system and its associated pathways .

Wissenschaftliche Forschungsanwendungen

JJKK 048 has a wide range of applications in scientific research, including:

Chemistry: Used as a tool to study the inhibition of MAGL and its effects on lipid metabolism.

Biology: Helps in understanding the role of MAGL in various biological processes, including pain modulation and neuroinflammation.

Medicine: Investigated for its potential therapeutic applications in treating conditions such as pain, neurodegenerative disorders, and cancer.

Industry: Utilized in the development of new drugs targeting the endocannabinoid system

Wirkmechanismus

Target of Action

JJKK048 is an ultrapotent and highly selective inhibitor of Monoacylglycerol lipase (MAGL) . MAGL is an enzyme that plays a crucial role in the hydrolysis of the endocannabinoid 2-arachidonoylglycerol (2-AG), which is involved in various physiological processes such as pain sensation, mood, and memory .

Mode of Action

This compound acts by inhibiting the activity of MAGL . This inhibition leads to an increase in the levels of 2-AG, thereby modulating the physiological processes controlled by this endocannabinoid .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the endocannabinoid signaling pathway. By inhibiting MAGL, this compound prevents the breakdown of 2-AG, leading to an increase in the levels of this endocannabinoid .

Result of Action

In the context of cancer treatment, this compound has been shown to reduce the expression of the ABCG2 transporter in hypoxic Triple Negative Breast Cancer (TNBC) cells . This leads to an increase in the intracellular concentration of regorafenib, a cancer drug, thereby enhancing its efficacy .

Action Environment

The efficacy of this compound can be influenced by environmental factors such as hypoxia. For instance, in hypoxic TNBC cells, the expression of the ABCG2 transporter is elevated, leading to drug resistance. The application of this compound under these conditions can ameliorate this resistance by reducing abcg2 expression .

Biochemische Analyse

Biochemical Properties

JJKK048 interacts with the enzyme MAGL, inhibiting its function . This interaction alters the levels of 2-arachidonoylglycerol (2-AG), a bioactive lipid that plays a role in various biochemical reactions .

Cellular Effects

In the context of Triple Negative Breast Cancer (TNBC) cells, this compound has been shown to reduce the expression of the ABCG2 transporter, a protein associated with drug resistance . This leads to an increase in the intracellular concentration of certain anti-cancer drugs, enhancing their efficacy .

Molecular Mechanism

This compound exerts its effects at the molecular level by inhibiting MAGL, leading to an increase in 2-AG levels . This can influence various cellular processes, including cell signaling pathways and gene expression .

Dosage Effects in Animal Models

It has been shown to promote analgesia in pain models .

Metabolic Pathways

This compound is involved in lipid metabolism pathways through its inhibition of MAGL . This interaction can potentially affect metabolic flux and metabolite levels .

Vorbereitungsmethoden

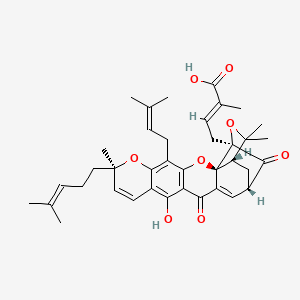

Synthetic Routes and Reaction Conditions: The synthesis of JJKK 048 involves the preparation of piperidine triazole urea derivatives. The key steps include the formation of the triazole ring and the subsequent attachment of the piperidine moiety. The reaction conditions typically involve the use of organic solvents such as dimethyl sulfoxide (DMSO) and the application of heat to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of JJKK 048 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The compound is typically produced in solid form and stored at low temperatures to maintain stability .

Analyse Chemischer Reaktionen

Types of Reactions: JJKK 048 primarily undergoes substitution reactions due to the presence of reactive functional groups such as the triazole and piperidine moieties. These reactions can be facilitated by various reagents and conditions.

Common Reagents and Conditions:

Oxidation: JJKK 048 can undergo oxidation reactions in the presence of oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Substitution reactions often involve nucleophiles such as amines or thiols under basic conditions

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted analogs of JJKK 048 .

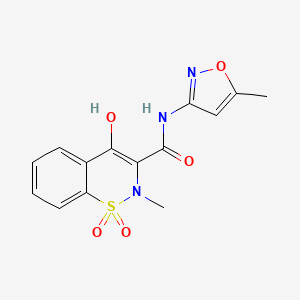

Vergleich Mit ähnlichen Verbindungen

CAY10499: Another potent MAGL inhibitor but with less selectivity compared to JJKK 048.

JZL184: A well-known MAGL inhibitor with a different chemical structure but similar inhibitory effects.

KML29: A selective MAGL inhibitor with a distinct mechanism of action

Uniqueness of JJKK 048: JJKK 048 stands out due to its ultrapotent and highly selective inhibition of MAGL. It exhibits greater selectivity over other endocannabinoid targets such as fatty acid amide hydrolase (FAAH) and alpha/beta hydrolase domain-containing protein 6 (ABHD6), making it a valuable tool for specific studies on MAGL .

Eigenschaften

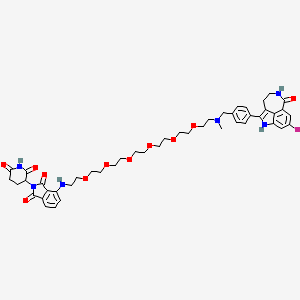

IUPAC Name |

[4-[bis(1,3-benzodioxol-5-yl)methyl]piperidin-1-yl]-(1,2,4-triazol-1-yl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22N4O5/c28-23(27-12-24-11-25-27)26-7-5-15(6-8-26)22(16-1-3-18-20(9-16)31-13-29-18)17-2-4-19-21(10-17)32-14-30-19/h1-4,9-12,15,22H,5-8,13-14H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLSNATLUIXZPMV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(C2=CC3=C(C=C2)OCO3)C4=CC5=C(C=C4)OCO5)C(=O)N6C=NC=N6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22N4O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: How does JJKK048 impact epileptiform activity?

A: Research indicates that this compound exhibits anticonvulsant properties. When co-administered with WWL70 (another MAGL inhibitor) prior to pentylenetetrazol (PTZ)-induced seizures in rats, this compound significantly increased the latency to seizure onset and reduced the duration of epileptiform activity. [] This suggests that increasing 2-AG levels through MAGL inhibition may have a protective effect against seizures.

Q2: What is the role of this compound in ABCG2 transporter-mediated drug resistance?

A: While the provided abstract doesn't offer specific details, it highlights that this compound shows promise in ameliorating ABCG2 transporter-mediated regorafenib resistance in triple-negative breast cancer cells exposed to hypoxia. [] This suggests a potential role for this compound and MAGL inhibition in overcoming drug resistance in certain cancer types.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[4-(Dimethylamino)-2-butynyloxy]-2-isoxazoline](/img/structure/B608119.png)

![1-[(4-fluorophenyl)methyl]-6-hydroxy-2-sulfanylidene-5-(2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl)pyrimidin-4-one](/img/structure/B608122.png)

![(5-methoxy-1,2-dimethyl-4,7-dioxoindol-3-yl)methyl 2-[3-(dimethylamino)-6-oxoxanthen-9-yl]benzoate](/img/structure/B608124.png)